H-His-Phe-OH H-His-Phe-OH His-Phe is a dipeptide obtained by formal condensation of the carboxy group of L-histidine with the amino group of L-phenylalanine. It derives from a L-histidine and a L-phenylalanine.
Brand Name: Vulcanchem
CAS No.: 16874-81-0
VCID: VC20999804
InChI: InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N
Molecular Formula: C15H18N4O3
Molecular Weight: 302.33 g/mol

H-His-Phe-OH

CAS No.: 16874-81-0

Cat. No.: VC20999804

Molecular Formula: C15H18N4O3

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

H-His-Phe-OH - 16874-81-0

Specification

CAS No. 16874-81-0
Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1
Standard InChI Key XMAUFHMAAVTODF-STQMWFEESA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CC2=CN=CN2)[NH3+]
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)C(CC2=CN=CN2)[NH3+]

Introduction

Chemical Structure and Properties

H-His-Phe-OH is formed through the condensation of the carboxy group of L-histidine with the amino group of L-phenylalanine. This dipeptide features an imidazole ring from histidine and an aromatic ring from phenylalanine, contributing to its unique biochemical properties .

Basic Chemical Information

The fundamental chemical properties of H-His-Phe-OH are summarized in the table below:

PropertyValue
Chemical NameHistidyl-Phenylalanine
CAS Number16874-81-0
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight302.33 g/mol
IUPAC Name(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
SynonymsH-His-Phe-OH, Histidylphenylalanine, L-histidyl-L-phenylalanine

Table 1: Basic chemical information of H-His-Phe-OH

Physical and Chemical Properties

The compound demonstrates several distinct physical and chemical characteristics:

PropertyValue
Physical StateSolid
Density1.34 g/cm³
Boiling Point693.4°C at 760 mmHg
Flash Point373.1°C
SolubilitySoluble in DMSO
AppearanceWhite to off-white powder

Table 2: Physical and chemical properties of H-His-Phe-OH

The structural characteristics of H-His-Phe-OH include a chiral center at each amino acid, with the naturally occurring form consisting of L-configuration at both positions. The imidazole side chain of histidine contributes to acid-base properties, while the phenyl group of phenylalanine adds hydrophobic character to the molecule.

Synthesis Methods

Several approaches have been documented for the synthesis of H-His-Phe-OH, with variations in protecting groups, coupling agents, and reaction conditions.

Classical Solution-Phase Synthesis

Traditional solution-phase peptide synthesis has been employed for H-His-Phe-OH preparation. A multi-step reaction process has been documented:

  • Initial reaction with triethylamine in aqueous medium

  • Subsequent deprotection using palladium in aqueous methanol-HCl

This classical approach was documented by Hofmann et al. in the Journal of the American Chemical Society (1957), establishing early methods for obtaining this dipeptide.

Modern Synthetic Approaches

Contemporary synthesis of H-His-Phe-OH typically involves more efficient methods, including:

  • Solid-Phase Peptide Synthesis (SPPS): This technique involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support resin.

  • Enzyme-Catalyzed Synthesis: Utilizing peptide synthetases or proteases under controlled conditions to form the peptide bond between histidine and phenylalanine.

These methods provide advantages in terms of yield, purity, and scalability compared to traditional solution-phase synthesis.

Biological Activities

H-His-Phe-OH exhibits several important biological activities that highlight its significance in biochemical processes and potential therapeutic applications.

Enzyme Inhibition

H-His-Phe-OH has been identified as a competitive inhibitor of histidine decarboxylase, the enzyme responsible for converting histidine to histamine . This inhibitory activity suggests potential applications in contexts where histamine regulation is therapeutically relevant, such as in allergic and inflammatory conditions.

Effects on Gastric Function

Research has documented effects of His-Phe on gastric acid secretion . The dipeptide appears to modulate gastric function through mechanisms that may involve histamine pathway regulation. This property suggests potential applications in treating conditions related to gastric acid dysregulation.

Role in Biochemical Pathways

As a dipeptide containing histidine and phenylalanine, H-His-Phe-OH interacts with various biochemical pathways:

  • It may influence protein interactions and enzyme functions, contributing to the understanding of biological processes at the molecular level .

  • The compound can potentially affect pathways involving histidine metabolism, which plays roles in histamine production, metal ion buffering, and one-carbon metabolism.

  • The phenylalanine component relates to pathways involving aromatic amino acid metabolism, including potential interactions with phenylalanine hydroxylase systems .

Research Applications

H-His-Phe-OH serves as an important tool across multiple research domains, with applications spanning from basic biochemistry to pharmaceutical development.

Peptide Synthesis Research

The dipeptide functions as a building block in the synthesis of larger peptides and proteins . Notably, it has been incorporated in the synthesis of the pentapeptide H-His-Phe-Arg-Try-Gly-OH, which shows melanocyte-stimulating activity and occurs in adrenocorticotropic (ACTH) and melanocyte-stimulating (MSH) hormones .

Enzyme Studies

H-His-Phe-OH serves as a valuable tool in research focused on:

  • Histidine decarboxylase inhibition studies, contributing to understanding histamine regulation

  • Investigation of protein-peptide interactions

  • Studies of peptide transport systems and metabolism

Structure-Activity Relationship Studies

The compound provides insights into how specific amino acid sequences affect biological activity, particularly in the context of:

  • Receptor binding and activation

  • Enzyme inhibition mechanisms

  • Metabolic processing of dipeptides

Pharmaceutical and Industrial Applications

The unique properties of H-His-Phe-OH make it valuable across multiple sectors.

Pharmaceutical Development

H-His-Phe-OH has significant potential in pharmaceutical applications:

  • Development of peptide-based drugs targeting specific disease pathways

  • Formulation of medications targeting hormonal and neurological conditions

  • Potential therapeutic applications related to histamine regulation and gastric function

Diagnostic Applications

The compound has utility in diagnostic contexts:

  • Development of tools for detecting specific biomarkers in clinical settings

  • Use in assays related to peptide metabolism and enzyme function

Cosmetic Industry Applications

Research indicates potential applications in cosmetic formulations:

  • Contributing to skin health products

  • Incorporation into anti-aging formulations

  • Potential use in products targeting skin barrier function

Related Compounds and Comparative Analysis

Understanding structurally related peptides provides context for H-His-Phe-OH's unique properties.

Reverse Sequence Dipeptide

Phe-His (L-phenylalanyl-L-histidine) represents the reverse sequence of His-Phe. Despite compositional similarity, this reversed sequence likely confers different biological properties due to altered presentation of functional groups .

Extended Peptides Containing His-Phe Sequence

His-His-Phe (L-histidyl-L-histidyl-L-phenylalanine) is a tripeptide containing the His-Phe sequence with an additional histidine residue. This compound has a molecular formula of C₂₁H₂₅N₇O₄ and a molecular weight of 439.5 g/mol . The additional histidine residue likely modifies biological activities compared to the dipeptide.

The pentapeptide H-His-Phe-Arg-Try-Gly-OH, which incorporates the His-Phe sequence, demonstrates melanocyte-stimulating activity and appears in important hormones like ACTH and MSH .

Other Structurally Related Dipeptides

Several other dipeptides provide useful comparative context:

  • H-Phe-Phe-OH (diphenylalanine) - Features two phenylalanine residues, creating a more hydrophobic profile than His-Phe

  • H-Met-Phe-OH (methionylphenylalanine) - Contains methionine instead of histidine, altering the chemical properties and potential biological activities

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